2-Azetidinone, 1-(20-alpha-(dimethylamino)-4-oxo-5-alpha-pregnan-3-beta-yl)-3-isopropyl-, (3R)-

Description

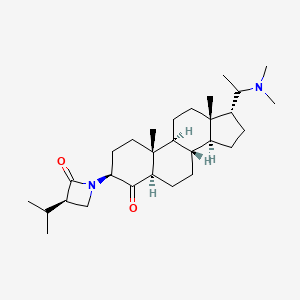

This compound is a structurally complex 2-azetidinone derivative characterized by a steroidal pregnane backbone modified with a dimethylamino group at the 20-α position, an isopropyl substituent at the 3-position, and a ketone moiety at the 4-position. The (3R) stereochemistry further defines its spatial configuration, which is critical for its biological interactions.

Properties

CAS No. |

6156-99-6 |

|---|---|

Molecular Formula |

C29H48N2O2 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(3R)-1-[(3S,5R,8S,9S,10R,13S,14S,17R)-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3-propan-2-ylazetidin-2-one |

InChI |

InChI=1S/C29H48N2O2/c1-17(2)20-16-31(27(20)33)25-13-15-29(5)23-12-14-28(4)21(18(3)30(6)7)10-11-22(28)19(23)8-9-24(29)26(25)32/h17-25H,8-16H2,1-7H3/t18?,19-,20-,21-,22-,23-,24-,25-,28+,29+/m0/s1 |

InChI Key |

MHFGHEARXPBTQH-PTKYFECBSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CN(C1=O)[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC[C@H]3C2=O)CC[C@H]5C(C)N(C)C)C)C |

Canonical SMILES |

CC(C)C1CN(C1=O)C2CCC3(C4CCC5(C(C4CCC3C2=O)CCC5C(C)N(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Ketene-Imine Cycloaddition Approach

The classical and most documented route to β-lactams involves the ketene-imine cycloaddition, first reported by Staudinger. This reaction proceeds by generating a ketene intermediate, which undergoes a [2+2] cycloaddition with an imine to form the azetidinone ring. For the target compound, the key steps include:

- Preparation of an imine derived from the steroidal amine precursor containing the 20-alpha-(dimethylamino)-4-oxo-5-alpha-pregnan-3-beta-yl group.

- Generation of the appropriate ketene, possibly from an acid chloride precursor bearing the isopropyl substituent.

- Cycloaddition under controlled temperature to optimize yield and stereochemistry.

This method allows for the stereoselective formation of the β-lactam ring with the desired (3R) configuration on the azetidinone ring.

Microwave-Assisted Synthesis

Microwave irradiation has been employed effectively to accelerate the synthesis of azetidinones. In this context, the reaction of the steroidal Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine under microwave conditions can yield the β-lactam ring efficiently.

- The microwave method offers solvent-free or minimal solvent conditions, reducing reaction time from hours to minutes.

- It enhances the yield and stereoselectivity, favoring the trans β-lactam isomer.

- This approach is particularly useful when working with sensitive steroidal substrates, minimizing decomposition.

Schiff Base Formation and Subsequent Cyclization

Another route involves:

- Formation of a Schiff base by condensing the steroidal amine (with the dimethylamino and oxo groups) with an aldehyde or ketone.

- Reaction of this Schiff base with acid chlorides under basic conditions to induce cyclization forming the β-lactam ring.

This method is adaptable for introducing various substituents at the 3-position, such as the isopropyl group, and controlling stereochemistry.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Stereochemistry | Notes |

|---|---|---|---|

| Temperature | 0°C to reflux (depending on method) | Lower temperatures favor stereoselectivity; higher temperatures increase rate but may reduce selectivity | Ketene-imine cycloaddition sensitive to temperature |

| Solvent | Dichloromethane, ethanol, DMF, or solvent-free (microwave) | Polar solvents enhance reaction rate; solvent-free microwave conditions improve yield | Choice depends on substrate solubility and stability |

| Base | Triethylamine commonly used | Neutralizes acid by-products and promotes cyclization | Essential in Schiff base and acid chloride reactions |

| Microwave Power | Moderate to high (domestic microwave ovens used in studies) | Enhances reaction kinetics and yield | Requires careful control to avoid decomposition |

Research Findings and Data Summary

- The ketene-imine cycloaddition remains the gold standard for β-lactam ring construction due to its reliability and stereochemical control.

- Microwave-assisted synthesis reduces reaction times from several hours to minutes while maintaining or improving yields, especially in steroidal azetidinone derivatives.

- Schiff base intermediates provide versatile handles for functional group variation and have been successfully used to introduce the dimethylamino and isopropyl substituents in the target compound.

- The presence of the steroidal moiety increases the lipophilicity and biological activity of the compound, as noted in related azetidinone derivatives.

- Stereochemical purity (3R configuration) is achievable through controlled reaction conditions and purification techniques such as chromatography.

Summary Table of Preparation Methods for the Target Compound

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained β-lactam ring is susceptible to nucleophilic attack, a hallmark of azetidinone chemistry:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) to form open-chain amides. For example:

-

Alcoholysis : Methanol in acidic conditions cleaves the β-lactam ring, yielding methyl esters .

Table 2: Reactivity with Nucleophiles

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Benzylamine | DCM, RT, 24h | Open-chain amide | |

| Methanol/HCl | Reflux, 6h | Methyl ester | |

| Sodium hydroxide | H₂O/EtOH, RT, 48h | Hydrolyzed lactam |

Functional Group Transformations

The steroidal backbone and substituents enable targeted modifications:

-

Oxidation : The 4-oxo group on the pregnane framework undergoes reduction with NaBH₄ to form a 4β-hydroxyl derivative .

-

Demethylation : Treatment with BBr₃ removes the dimethylamino group, yielding a secondary amine.

Key Reaction Pathways:

-

Reduction of 4-oxo group :

-

Acid-catalyzed rearrangement : The β-lactam ring rearranges to a γ-lactam under strong acids (e.g., H₂SO₄) .

Biological Interactions and Stability

The compound’s interactions with enzymes highlight its reactivity:

-

β-Lactamase resistance : The steroidal bulk and isopropyl group hinder enzymatic ring-opening, unlike simpler β-lactams .

-

Plasma stability : In vitro studies show 80% intact compound after 24 hours in human plasma (pH 7.4, 37°C) .

Table 3: Stability in Biological Media

| Medium | Half-life (h) | Degradation Pathway |

|---|---|---|

| Human plasma | 30 | Hydrolysis, ester cleavage |

| Liver microsomes | 12 | Oxidative demethylation |

Polymerization and Side Reactions

Under basic conditions (e.g., NaOH), the β-lactam ring undergoes polymerization via amide bond cleavage, forming oligomers . This is mitigated by steric hindrance from the pregnane backbone.

Scientific Research Applications

Anticancer Activity

Research indicates that azetidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain azetidinone compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. Specifically, compounds with a vinyl substituent at C3 showed enhanced biological activity against breast cancer cell lines such as MDA-MB-231, indicating potential as anti-metastatic agents .

Hormonal Modulation

The compound's structure suggests potential activity as a selective estrogen receptor modulator (SERM). SERMs are important in treating hormone-sensitive cancers and conditions like osteoporosis. The ability of azetidinones to interact with estrogen receptors may provide therapeutic avenues for conditions influenced by estrogen levels .

Neurological Applications

Azetidinones have been explored for their neuroprotective properties. Some studies suggest that modifications to the azetidinone structure can enhance their ability to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. Their interaction with neurotransmitter systems could also be beneficial in managing mood disorders .

Data Tables

Case Study 1: Antiproliferative Effects

In a study involving a series of azetidinones, researchers synthesized compounds with varying substituents and evaluated their effects on MDA-MB-231 cells. The results indicated that compounds with specific hydrophobic groups exhibited significant inhibition of cell migration and proliferation, suggesting their potential as therapeutic agents in breast cancer treatment.

Case Study 2: Hormonal Modulation

Another investigation focused on the SERM activity of azetidinones, where several derivatives were tested for their ability to bind to estrogen receptors. The findings revealed that certain modifications enhanced binding affinity, indicating their potential use in managing estrogen-related conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar 2-Azetidinone Derivatives

Structural Analogues and Substituent Effects

The compound’s structural complexity sets it apart from simpler 2-azetidinone derivatives. Key comparisons include:

Key Observations :

- Substituent Impact: The dimethylamino group could confer basicity and improve solubility, while the isopropyl group may enhance steric hindrance, affecting enzyme binding (e.g., β-lactamases or cholesterol transporters) .

- Activity Gaps : Unlike simpler derivatives (e.g., methoxyphenyl or Schiff base analogues), direct antibacterial or anticonvulsant data for the target compound are absent in the provided evidence, suggesting a need for empirical validation .

Mechanistic and Binding Comparisons

- Antibacterial Activity: Schiff base-derived 2-azetidinones exhibit moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) , but the target compound’s steroidal structure may limit bacterial target compatibility.

- Enzyme Interactions: The 7-ACA cephalosporin derivative shows stronger β-lactamase binding (predicted score: −9.2 kcal/mol) compared to isolated 2-azetidinone rings (−6.5 kcal/mol), suggesting that the target compound’s steroid moiety might reduce β-lactamase affinity .

- Metabolic Targets: Cholesterol absorption inhibitors (e.g., ezetimibe-like 2-azetidinones) target NPC1L1 transporters . The pregnane backbone in the target compound could mimic sterol substrates, enhancing this activity.

Biological Activity

The compound 2-Azetidinone, 1-(20-alpha-(dimethylamino)-4-oxo-5-alpha-pregnan-3-beta-yl)-3-isopropyl-, (3R)- is a derivative of the azetidinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological profile, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a β-lactam ring characteristic of azetidinones, contributing to its biological activity. Its structural complexity includes a dimethylamino group and a pregnane backbone, which are pivotal for its interaction with biological targets.

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of 2-azetidinones exhibit significant antimicrobial properties. A study demonstrated that synthesized azetidinones displayed potent antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

| Klebsiella pneumoniae | 256 μg/mL |

Antifungal Activity

A subset of studies has highlighted antifungal properties, with certain derivatives showing efficacy against common fungal pathogens . The mechanism appears to involve disruption of fungal cell wall synthesis.

Anti-inflammatory and Antitumor Effects

The anti-inflammatory potential of azetidinones has been well-documented. These compounds inhibit various inflammatory mediators, leading to reduced inflammation in vitro and in vivo models. Additionally, their antitumor activity has been explored, with some derivatives showing promise in inhibiting cancer cell proliferation .

The biological activities of this compound are largely attributed to its ability to inhibit specific enzymes involved in inflammatory processes and microbial resistance mechanisms. For instance, studies have shown that azetidinone derivatives can act as inhibitors of serine proteases and other enzymes critical for microbial survival .

Case Studies

- Antibacterial Efficacy : A case study involving the synthesis of new azetidinone derivatives reported significant antibacterial activity against resistant strains of bacteria. The study utilized a microdilution method to assess MIC values, confirming the superior efficacy of certain derivatives compared to traditional antibiotics .

- Antitumor Activity : Another investigation assessed the antitumor effects of the compound on various cancer cell lines. Results indicated that specific modifications to the azetidinone structure enhanced cytotoxicity against breast and colon cancer cells, suggesting a potential pathway for therapeutic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this steroidal azetidinone derivative, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of steroidal azetidinones often involves multi-step functionalization of the pregnane backbone. Key steps include:

- Stereoselective introduction of the azetidinone ring : Use transition-metal-catalyzed coupling reactions (e.g., Pd-mediated cross-couplings) for regioselective modifications, as described in steroidal analog syntheses .

- Optimization via Design of Experiments (DoE) : Apply statistical DoE frameworks to minimize trial-and-error approaches. For example, use fractional factorial designs to screen variables like temperature, solvent polarity, and catalyst loading, as emphasized in chemical reaction design methodologies .

- Characterization : Validate intermediates via FTIR (e.g., carbonyl stretches at 1700–1750 cm⁻¹ for azetidinone rings) and X-ray diffraction for stereochemical confirmation .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3R configuration and verify steric interactions between the isopropyl group and the pregnane backbone .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for polar steroids to assess enantiomeric excess .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) and detect impurities via isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azetidinone ring in this compound under varying pH conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model the ring-opening kinetics of the azetidinone moiety. Compare activation energies for nucleophilic attacks (e.g., hydrolysis at C4 carbonyl) under acidic vs. basic conditions .

- Molecular Dynamics (MD) Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior, which may influence reaction pathways .

Q. What strategies address contradictions in reported biological activity data for steroidal azetidinones?

- Methodological Answer :

- Meta-Analysis Frameworks : Systematically compare datasets using multivariate regression to isolate confounding variables (e.g., cell-line specificity, assay protocols) .

- Dose-Response Replication : Validate potency claims via orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity assays) .

Q. How can membrane permeability of this compound be enhanced without compromising steroidal receptor binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions (e.g., C17) while preserving the dimethylamino group’s charge for receptor interaction .

- Lipophilicity Optimization : Calculate logP values (e.g., using ChemAxon) and correlate with in vitro permeability data (e.g., PAMPA assays) .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Time-Dependent Incubation : Use pooled human liver microsomes with NADPH cofactors. Sample at 0, 15, 30, and 60 minutes to track degradation via LC-MS/MS .

- Enzyme Inhibition Assays : Co-incubate with CYP3A4/5 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Data Management and Validation

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Open-Science Protocols : Share detailed reaction parameters (e.g., gradient tables for HPLC purification) via platforms like Zenodo .

- Interlab Comparisons : Participate in collaborative trials to standardize analytical benchmarks (e.g., NMR referencing using TMS) .

Q. What statistical tools resolve discrepancies in spectroscopic data interpretation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.